molecular formula C17H17N5OS B2672082 (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(2-methylindolin-1-yl)methanone CAS No. 1251566-00-3

(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(2-methylindolin-1-yl)methanone

Cat. No.: B2672082
CAS No.: 1251566-00-3
M. Wt: 339.42
InChI Key: PXEQGRKCCKEHGB-UHFFFAOYSA-N
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Description

The compound (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(2-methylindolin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of thiazole, triazole, and indole moieties within the same molecule suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(2-methylindolin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-bromo-5-methylthiazole, a nucleophilic substitution reaction can introduce the desired substituents.

    Construction of the Triazole Ring: Using a click chemistry approach, an azide and an alkyne can be cyclized to form the 1,2,3-triazole ring.

    Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other established methods.

    Coupling Reactions: The final step involves coupling the thiazole-triazole intermediate with the indole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized to maximize yield and purity while minimizing cost and environmental impact. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Green Chemistry Principles: Employing environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(2-methylindolin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the methyl groups or the indole ring.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can target carbonyl groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or heterocycles, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(2-methylindolin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of multiple heterocycles suggests it could interact with various biological targets, making it a candidate for drug development, particularly in oncology and antimicrobial therapy.

Industry

In industry, the compound may be used in the development of new materials with specific electronic or optical properties, given the conjugated systems present in its structure.

Mechanism of Action

The exact mechanism of action for (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(2-methylindolin-1-yl)methanone depends on its application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    (5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(2-methylindolin-1-yl)methanone: can be compared to other heterocyclic compounds such as:

Uniqueness

The uniqueness of This compound lies in its combination of three distinct heterocyclic systems, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-10-8-13-6-4-5-7-14(13)21(10)16(23)15-12(3)22(20-19-15)17-18-9-11(2)24-17/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEQGRKCCKEHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=C(N(N=N3)C4=NC=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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